Meis-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

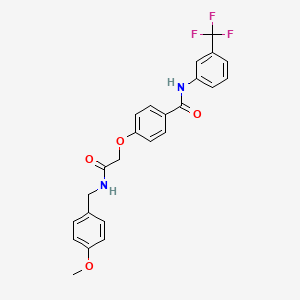

C24H21F3N2O4 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C24H21F3N2O4/c1-32-20-9-5-16(6-10-20)14-28-22(30)15-33-21-11-7-17(8-12-21)23(31)29-19-4-2-3-18(13-19)24(25,26)27/h2-13H,14-15H2,1H3,(H,28,30)(H,29,31) |

InChI Key |

VBMMGTMYOFEBPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Meis-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meis-IN-1 is a small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeodomain protein. MEIS1 is a critical transcription factor involved in normal hematopoiesis and is frequently overexpressed in various leukemias, where it plays a key role in leukemogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on MEIS1 transcriptional activity, downstream signaling pathways, and its impact on leukemic cell viability. This guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an inhibitor of the MEIS family of transcription factors. The primary mechanism of action of this compound is the suppression of MEIS1's transcriptional activity. MEIS1 does not typically bind to DNA as a monomer but rather forms heterodimeric or trimeric complexes with other transcription factors, most notably from the PBX and HOX families of homeodomain proteins. These complexes then bind to specific DNA consensus sequences to regulate the expression of target genes.

This compound is thought to interfere with the formation or DNA binding of these critical MEIS1-containing transcriptional complexes. By inhibiting the function of MEIS1, this compound disrupts the downstream signaling pathways that are essential for the proliferation and survival of certain cancer cells, particularly those of hematopoietic origin.

Signaling Pathway

The MEIS1 signaling pathway is central to the self-renewal of hematopoietic stem cells (HSCs) and the progression of leukemia. MEIS1, in complex with cofactors like HOXA9 and PBX, transcriptionally activates a suite of genes that promote cell cycle progression and inhibit differentiation. A key downstream effect of MEIS1 inhibition by this compound is the induction of apoptosis in leukemic cells.

Caption: MEIS1 signaling and the inhibitory action of this compound.

Quantitative Data

While comprehensive quantitative data for this compound is still emerging, preliminary studies have demonstrated its potent inhibitory effects.

| Parameter | Value | Cell Line/System | Reference |

| MEIS Luciferase Reporter Inhibition | ~90% inhibition | HEK293T cells | [1] |

| Concentration for Reporter Inhibition | 0.1 µM | HEK293T cells | [1] |

| Effect on Leukemia Cell Viability | Reduction in viability | Primary leukemia cells | [2] |

| Effect on Apoptosis | Induction of apoptosis | Primary leukemia cells | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Luciferase Reporter Assay for MEIS1 Transcriptional Activity

This assay is used to quantify the ability of this compound to inhibit the transcriptional activity of MEIS1.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with MEIS1 binding sites is co-transfected with a MEIS1 expression plasmid into a suitable cell line. The transcriptional activity of MEIS1 results in the expression of luciferase, which produces a measurable luminescent signal. Inhibition of MEIS1 by this compound leads to a decrease in this signal. The Promega Dual-Glo® Luciferase Assay System is a commonly used platform for this purpose.[3]

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

MEIS1 expression vector (e.g., pCMV-SPORT6-Meis1)

-

Luciferase reporter vector with MEIS1 binding sites (e.g., p21-pGL2 or Hif-pGL2)

-

Renilla luciferase vector for normalization (e.g., pRL-TK)

-

Transfection reagent (e.g., Polyethylenimine)

-

This compound

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

Promega Dual-Glo® Luciferase Assay System (Luciferase Assay Reagent, Stop & Glo® Reagent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA mixture containing the MEIS1 expression vector, the luciferase reporter vector, and the Renilla luciferase vector.

-

Mix the DNA with the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation.

-

Add the transfection complexes to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.

-

After 24 hours of transfection, replace the medium with the medium containing the different concentrations of this compound or DMSO.

-

Incubate the cells for an additional 48 hours.

-

-

Luciferase Assay (using Promega Dual-Glo® System):

-

Equilibrate the plate and reagents to room temperature.

-

Add a volume of Dual-Glo® Luciferase Reagent equal to the volume of culture medium in each well.

-

Incubate for at least 10 minutes at room temperature to ensure complete cell lysis and stabilization of the firefly luciferase signal.

-

Measure the firefly luminescence using a luminometer.

-

Add a volume of Stop & Glo® Reagent equal to the original culture medium volume to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.

-

Incubate for at least 10 minutes at room temperature.

-

Measure the Renilla luminescence.

-

-

Data Analysis:

-

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Caption: Workflow for the MEIS1 luciferase reporter assay.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This protocol is designed to determine if this compound disrupts the interaction between MEIS1 and its binding partners, such as HOXA9 or PBX proteins.

Principle: An antibody specific to a "bait" protein (e.g., MEIS1) is used to pull down the bait protein from a cell lysate. If other "prey" proteins (e.g., HOXA9, PBX) are bound to the bait, they will be co-precipitated. The presence of the prey proteins in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-precipitated prey protein in the presence of this compound would indicate that the inhibitor disrupts the protein-protein interaction.

Materials:

-

Leukemia cell line endogenously expressing MEIS1, HOXA9, and PBX, or cells co-transfected with tagged versions of these proteins.

-

This compound

-

DMSO (vehicle control)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody against the bait protein (e.g., anti-MEIS1)

-

Isotype control antibody (e.g., normal rabbit IgG)

-

Protein A/G magnetic beads or agarose resin

-

Antibodies against the prey proteins (e.g., anti-HOXA9, anti-PBX) for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment and Lysis:

-

Treat the cells with this compound or DMSO for a specified time.

-

Harvest the cells and lyse them in Co-IP lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-MEIS1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant and wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the bait protein (MEIS1) and the prey proteins (HOXA9, PBX).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis:

-

Compare the band intensity of the co-precipitated prey proteins in the this compound-treated sample versus the DMSO-treated control. A weaker band in the treated sample indicates disruption of the interaction.

-

Caption: Workflow for Co-Immunoprecipitation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to MEIS1 in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein (MEIS1) can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct target engagement.

Materials:

-

Leukemia cell line expressing MEIS1

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-MEIS1 antibody

Procedure:

-

Cell Treatment:

-

Treat cells with this compound or DMSO for a defined period to allow for compound uptake.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

-

Analysis of Soluble Fraction:

-

Carefully collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble MEIS1 in each sample by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities for MEIS1 at each temperature for both the this compound-treated and DMSO-treated samples.

-

Normalize the band intensities to the intensity at the lowest temperature.

-

Plot the percentage of soluble MEIS1 against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore direct target engagement.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a promising inhibitor of the MEIS1 transcription factor with demonstrated activity in reducing the viability of leukemia cells. Its mechanism of action is centered on the inhibition of MEIS1's transcriptional activity, leading to the downregulation of key target genes involved in cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other MEIS inhibitors. Future studies should focus on obtaining more precise quantitative data, such as IC50 values in various leukemia cell lines and binding affinities, as well as on elucidating the precise molecular interactions that are disrupted by this compound. This will be crucial for the continued development of MEIS inhibitors as a potential therapeutic strategy for leukemia and other cancers where MEIS1 is a key driver of the disease.

References

Meis-IN-1: A Small Molecule Inhibitor of the MEIS1 Transcription Factor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meis homeobox 1 (MEIS1) is a TALE (three-amino acid loop extension) homeodomain transcription factor that plays a critical role in normal hematopoiesis, embryonic development, and the pathogenesis of several cancers, particularly acute myeloid leukemia (AML).[1][2][3][4] Its function as a key regulator of hematopoietic stem cell (HSC) self-renewal and its frequent overexpression in leukemia have made it an attractive, albeit challenging, therapeutic target.[5] Meis-IN-1 has been identified as a first-in-class small molecule inhibitor of MEIS1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and the relevant signaling pathways. This document is intended to serve as a resource for researchers in the fields of hematology, oncology, and drug discovery.

Introduction to MEIS1 and Its Role in Disease

MEIS1 is a transcription factor that forms heterodimers with PBX proteins, and this complex can further associate with HOX proteins to regulate the expression of target genes. This trimeric complex is crucial for the proper regulation of gene expression during hematopoiesis and embryonic development.

In the context of cancer, particularly AML, the aberrant overexpression of MEIS1, often in conjunction with HOXA9, is a key driver of leukemogenesis. The MEIS1/HOXA9 axis promotes the proliferation and self-renewal of leukemia stem cells and is associated with a poor prognosis. Downstream targets of MEIS1 in leukemia include genes involved in cell cycle progression, such as Cyclin D3, and survival signaling pathways. Given its central role in AML, the development of small molecule inhibitors targeting MEIS1 has been a significant focus of research.

This compound: A Novel MEIS1 Inhibitor

This compound was identified through a high-throughput in silico screening of over a million druggable small molecules against the homeodomain of MEIS proteins. It was selected for its predicted ability to interfere with the DNA-binding activity of MEIS1.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2761326-82-1 | |

| Molecular Formula | C₂₄H₂₁F₃N₂O₄ | |

| Molecular Weight | 458.43 g/mol | |

| Appearance | Solid |

Note: Further physicochemical properties such as solubility, pKa, and LogP have not been reported in the available literature.

In Silico and In Vitro Activity

The initial characterization of this compound involved in silico docking studies and in vitro reporter assays to confirm its activity against MEIS1.

Table 2: In Silico Binding Affinity of this compound

| Target Protein | Binding Affinity (kcal/mol) |

| MEIS1 | -7.2 |

| PBX1 | -6.5 |

| PKNOX1 | -6.7 |

| TGIF1 | -6.2 |

| TGIF2LX | -7.1 |

Data extracted from Turan et al., 2020.

Table 3: In Vitro Inhibition of MEIS-Luciferase Reporter Activity by this compound

| Reporter Construct | Concentration of this compound | Inhibition (%) |

| MEIS-p21-luc | 0.1 µM | ~90% |

| MEIS-HIF-luc | 0.1 µM | ~85% |

Data extracted from Turan et al., 2020.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following sections provide representative protocols for key assays based on standard methodologies used in the field.

MEIS1 Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to inhibit the transcriptional activity of MEIS1.

Objective: To measure the dose-dependent inhibition of MEIS1-mediated luciferase expression by this compound.

Materials:

-

HEK293T cells

-

MEIS1 expression plasmid (e.g., pCMV-SPORT6-Meis1)

-

MEIS-responsive luciferase reporter plasmid (containing tandem repeats of the MEIS1 binding motif TGACAG upstream of a minimal promoter driving firefly luciferase)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.

-

Transfection: Co-transfect the cells with the MEIS1 expression plasmid, the MEIS-responsive firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Ex Vivo Hematopoietic Stem Cell (HSC) Expansion Assay

This assay evaluates the effect of this compound on the self-renewal and expansion of HSCs.

Objective: To assess the impact of this compound on the number and phenotype of HSCs in ex vivo culture.

Materials:

-

Murine bone marrow cells or human cord blood-derived CD34⁺ cells

-

HSC expansion medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines (e.g., SCF, TPO, FLT3L)

-

This compound

-

Fluorescently labeled antibodies for HSC markers (e.g., for mouse: Lineage cocktail, Sca-1, c-Kit, CD34, CD150, CD48; for human: CD34, CD38, CD45RA, CD90, CD49f)

-

Flow cytometer

Protocol:

-

HSC Isolation: Isolate lineage-negative (Lin⁻) cells from mouse bone marrow or CD34⁺ cells from human cord blood using magnetic-activated cell sorting (MACS).

-

Cell Culture: Plate the isolated HSCs in a 96-well plate at a density of 1 x 10⁴ cells per well in HSC expansion medium.

-

Compound Treatment: Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to the cultures. Include a DMSO vehicle control.

-

Incubation: Culture the cells for 7-14 days, refreshing the medium and compound as needed.

-

Flow Cytometry Analysis: Harvest the cells and stain with a panel of fluorescently labeled antibodies to identify and quantify different hematopoietic stem and progenitor cell populations by flow cytometry.

-

Data Analysis: Analyze the flow cytometry data to determine the fold expansion of total nucleated cells and specific HSC populations (e.g., LSKCD34⁻CD150⁺ for mouse long-term HSCs).

In Vivo Mouse Model for HSC Mobilization/Expansion

This protocol is a representative example to assess the in vivo effects of a small molecule on the HSC compartment.

Objective: To determine the effect of in vivo administration of this compound on the number and function of HSCs in the bone marrow and peripheral blood.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Materials for peripheral blood collection and bone marrow harvesting

-

Fluorescently labeled antibodies for HSC markers

-

Flow cytometer

Protocol:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. A control group should receive the vehicle.

-

Sample Collection: At specified time points during and after treatment, collect peripheral blood via retro-orbital or tail vein bleeding. At the end of the study, euthanize the mice and harvest bone marrow from the femurs and tibias.

-

Cell Staining and Analysis: Prepare single-cell suspensions from the peripheral blood and bone marrow. Stain the cells with antibodies for HSC markers and analyze by flow cytometry to quantify HSC populations.

-

Functional Assays (Optional): Perform colony-forming unit (CFU) assays or competitive transplantation assays to assess the functional capacity of the HSCs from treated and control mice.

-

Data Analysis: Compare the numbers and percentages of HSC populations in the bone marrow and peripheral blood between the this compound-treated and control groups.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a small molecule in a cellular context.

Objective: To demonstrate that this compound directly binds to and stabilizes MEIS1 protein in intact cells.

Materials:

-

A cell line that endogenously expresses MEIS1 (e.g., a leukemia cell line)

-

This compound

-

PBS with protease inhibitors

-

Lysis buffer

-

Antibody specific for MEIS1

-

Secondary antibody for Western blotting

-

Western blotting equipment and reagents

Protocol:

-

Cell Treatment: Treat cultured cells with this compound at a saturating concentration and a vehicle control for a defined period (e.g., 1-2 hours).

-

Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

-

Cell Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.

-

Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble MEIS1 at each temperature by Western blotting.

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble MEIS1 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a representative protocol for a TR-FRET assay to study the inhibition of the MEIS1-DNA interaction.

Objective: To quantify the inhibitory effect of this compound on the binding of MEIS1 to its DNA consensus sequence.

Materials:

-

Recombinant, purified His-tagged MEIS1 protein

-

Biotinylated double-stranded DNA oligonucleotide containing the MEIS1 binding site (TGACAG)

-

Terbium-labeled anti-His antibody (donor)

-

Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)

-

This compound

-

Assay buffer

-

TR-FRET plate reader

Protocol:

-

Reagent Preparation: Prepare solutions of His-tagged MEIS1, biotinylated DNA oligonucleotide, Terbium-labeled anti-His antibody, and streptavidin-d2 in assay buffer.

-

Compound Dispensing: Dispense serial dilutions of this compound into a low-volume 384-well plate.

-

Reagent Addition: Add the MEIS1 protein, followed by the biotinylated DNA oligonucleotide.

-

Detection Reagent Addition: Add a mixture of the Terbium-labeled anti-His antibody and streptavidin-d2.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of this compound to determine the IC₅₀ value for the disruption of the MEIS1-DNA interaction.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound.

MEIS1 Signaling in Leukemogenesis

MEIS1 is a central node in a network of transcription factors that drive leukemogenesis. The following diagram illustrates the key interactions and downstream effects of MEIS1 in AML.

Caption: MEIS1 signaling pathway in leukemogenesis and the point of inhibition by this compound.

Experimental Workflow for this compound Characterization

The discovery and characterization of a small molecule inhibitor like this compound follows a logical progression of experiments, from initial screening to in vivo validation.

Caption: A generalized experimental workflow for the characterization of a MEIS1 inhibitor.

Conclusion and Future Directions

This compound represents a promising starting point for the development of targeted therapies against MEIS1-driven cancers. The available data demonstrate its ability to inhibit MEIS1 transcriptional activity and modulate hematopoietic stem cell behavior. However, a comprehensive understanding of its therapeutic potential requires further investigation.

Future studies should focus on:

-

Detailed Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.

-

In Vivo Efficacy in Leukemia Models: Evaluating the anti-leukemic activity of this compound in preclinical models of AML will be crucial to validate its therapeutic potential.

-

Selectivity and Off-Target Effects: A thorough assessment of the selectivity profile of this compound against other transcription factors and cellular targets is necessary to understand its potential for toxicity.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of this compound could lead to the development of more effective second-generation inhibitors.

This technical guide provides a summary of the current knowledge on this compound. As research in this area progresses, a more complete picture of its mechanism of action and therapeutic utility will emerge, potentially offering new avenues for the treatment of leukemia and other diseases driven by MEIS1.

References

- 1. Robust Expansion of Hematopoietic Stem Cells Ex Vivo Using Small Molecule Cocktails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hematopoietic Stem and Progenitor Cell Mobilization in Mice | Springer Nature Experiments [experiments.springernature.com]

- 3. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. pubs.acs.org [pubs.acs.org]

The Core Downstream Signaling Consequences of Meis-IN-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meis homeobox 1 (MEIS1) is a TALE (three-amino acid loop extension) homeodomain transcription factor that plays a critical role in normal development, stem cell function, and the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). MEIS1 does not typically act alone but forms heterodimeric or trimeric complexes with other transcription factors, most notably from the PBX and HOX families, to regulate the expression of a vast network of downstream target genes. Given its oncogenic role in several malignancies, MEIS1 has emerged as a promising therapeutic target. Meis-IN-1 and its analogs (interchangeably referred to as MEISi-1/2) are first-in-class small molecule inhibitors designed to specifically target the MEIS homeodomain, thereby disrupting its ability to bind to DNA and activate transcription. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action of this compound

This compound and its analogs are cell-permeable small molecules that function by directly inhibiting the MEIS1 protein. The primary mechanism of action is the disruption of the interaction between the MEIS1 homeodomain and its consensus DNA binding motif (TGACAG).[1][2] This prevents MEIS1 from binding to the regulatory regions of its target genes, leading to a downregulation of their transcription. Consequently, the signaling pathways governed by these target genes are significantly altered, impacting cellular processes such as proliferation, differentiation, cell cycle progression, and apoptosis.

Core Downstream Signaling Pathways Affected by this compound

Inhibition of MEIS1 by this compound leads to a cascade of downstream effects, primarily centered around the regulation of cell cycle, apoptosis, and cellular metabolism.

Cell Cycle Regulation

MEIS1 is a key regulator of cell cycle progression. Its inhibition by this compound leads to cell cycle arrest, primarily through the upregulation of cyclin-dependent kinase inhibitors (CDKIs). In neonatal cardiomyocytes, inhibition of MEIS1 leads to a significant increase in proliferation, suggesting a role for MEIS1 in promoting cell cycle arrest in these cells.[1] Conversely, in cancer cells, MEIS1 often promotes proliferation, and its inhibition leads to cell cycle arrest and reduced viability.[3][4]

-

Downregulation of MEIS1 Target Genes: Treatment with MEIS inhibitors leads to the downregulation of MEIS1 itself and several of its key target genes that are involved in cell cycle control.

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CDKIs): MEIS1 is known to transcriptionally regulate the expression of several CDKIs. Inhibition of MEIS1 results in the decreased expression of these negative regulators of the cell cycle, thereby promoting proliferation in specific contexts like cardiac regeneration.

-

Induction of S-phase Genes: In hematopoietic cells, MEIS inhibitors have been shown to upregulate genes associated with the S-phase of the cell cycle, such as PCNA and Mcm2, promoting cell division.

Apoptosis

In various cancer cell lines, inhibition of MEIS1 by small molecules has been demonstrated to induce apoptosis. This pro-apoptotic effect is a key component of the anti-cancer activity of MEIS inhibitors.

-

Increased Apoptotic Cell Population: Treatment of prostate cancer and leukemia cells with MEIS inhibitors leads to a significant increase in the apoptotic cell population.

-

Caspase-Dependent Apoptosis: Meis1-mediated apoptosis is caspase-dependent, and its induction can be suppressed by the co-expression of its binding partner, HOXA9.

Hypoxia and Metabolism

MEIS1 plays a crucial role in regulating cellular metabolism, partly through its control of the hypoxia-inducible factors, HIF-1α and HIF-2α.

-

Downregulation of HIF-1α and HIF-2α: Inhibition of MEIS1 with this compound and its analogs results in the downregulation of both Hif-1α and Hif-2α gene expression. This suggests that this compound can modulate the cellular response to hypoxic conditions and alter metabolic pathways.

Stem Cell Self-Renewal and Differentiation

MEIS1 is a critical regulator of hematopoietic stem cell (HSC) self-renewal. Inhibition of MEIS1 can modulate HSC activity, promoting their expansion.

-

Induction of HSC Self-Renewal: Treatment of both murine and human HSCs with MEIS inhibitors ex vivo has been shown to induce their self-renewal.

-

Upregulation of Cardiac-Specific Genes: In the context of cardiac regeneration, extended treatment with MEIS inhibitors has been shown to cause a significant upregulation of critical cardiac-specific genes, such as Nkx2.5.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of MEIS inhibitors from various studies.

| Inhibitor | Cell Line/System | Parameter | Value | Reference |

| MEISi | PC-3 (Prostate Cancer) | IC50 | 24.8 µM | |

| MEISi | DU145 (Prostate Cancer) | IC50 | 38.2 µM | |

| MEISi | 22Rv-1 (Prostate Cancer) | IC50 | 45.3 µM | |

| MEISi | LNCaP (Prostate Cancer) | IC50 | 56.7 µM | |

| MEISi-1 | Neonatal Cardiomyocytes | Proliferating Cardiomyocytes (Ph3+TnnT+) | Up to 4.5-fold increase | |

| MEISi-2 | Neonatal Cardiomyocytes | Proliferating Cardiomyocytes (Ph3+TnnT+) | Up to 4.5-fold increase | |

| MEISi-1 | Neonatal Cardiomyocytes | Cytokinetic Cardiomyocytes (AuroraB+TnnT+) | 2-fold increase | |

| MEISi-2 | Neonatal Cardiomyocytes | Cytokinetic Cardiomyocytes (AuroraB+TnnT+) | 2-fold increase | |

| MEISi-1/2 | Hematopoietic Cells | Meis1 gene expression | Downregulated | |

| MEISi-1/2 | Hematopoietic Cells | Hif-1α gene expression | Downregulated | |

| MEISi-1/2 | Hematopoietic Cells | Hif-2α gene expression | Downregulated | |

| MEISi-1/2 | Hematopoietic Cells | PCNA gene expression | Up to 100-fold upregulation | |

| MEISi-1/2 | Hematopoietic Cells | Mcm2 gene expression | Up to 5-fold upregulation | |

| MEISi | Human iPSC-derived Cardiomyocytes | Nkx2.5 gene expression | 15-fold increase |

Signaling Pathway and Experimental Workflow Visualizations

Detailed Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Lines: Human or murine cell lines of interest (e.g., prostate cancer cell lines PC-3, DU145; hematopoietic stem and progenitor cells; HEK293T for reporter assays).

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in a suitable solvent such as DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C or -80°C.

-

Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.5%.

-

Incubation Time: The duration of treatment will depend on the specific assay. For gene expression analysis, a 24-72 hour incubation is common. For apoptosis or cell cycle analysis, 24-48 hours is typical. For HSC expansion, treatment can extend for 7 days.

Luciferase Reporter Assay

This assay is used to confirm the inhibitory effect of this compound on MEIS1's transcriptional activity.

-

Plasmids:

-

A luciferase reporter plasmid containing MEIS1 binding sites (e.g., TGACAG repeats) upstream of a minimal promoter driving firefly luciferase expression.

-

A MEIS1 expression plasmid (e.g., pCMV-MEIS1).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection: Co-transfect HEK293T cells with the three plasmids using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing this compound or vehicle control.

-

Lysis and Measurement: After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound treated cells compared to the vehicle control indicates inhibition of MEIS1 transcriptional activity.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the changes in mRNA expression of MEIS1 target genes upon this compound treatment.

-

RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using gene-specific primers for the target genes (e.g., MEIS1, HIF-1α, HIF-2α, p21, NKX2.5) and a reference gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or probe-based qPCR master mix.

-

Thermal Cycling: A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting

This method is used to detect changes in protein levels of downstream targets.

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., MEIS1, HIF-1α, p21, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment alters the binding of MEIS1 to the regulatory regions of its target genes.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against MEIS1 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of known or putative MEIS1 target genes. A decrease in the enrichment of these regions in this compound treated cells compared to the control would indicate reduced MEIS1 binding.

Conclusion

This compound represents a promising therapeutic agent that targets the oncogenic transcription factor MEIS1. Its mechanism of action, centered on the inhibition of MEIS1-DNA binding, triggers a cascade of downstream effects that impinge on critical cellular processes. The primary consequences of this compound treatment include the modulation of cell cycle progression, induction of apoptosis, and alteration of cellular metabolism through the HIF pathway. Furthermore, this compound has demonstrated the ability to influence stem cell self-renewal and differentiation programs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of MEIS1 inhibition and to elucidate the intricate downstream signaling networks it governs. Further research, including global transcriptomic and proteomic analyses, will undoubtedly provide a more comprehensive understanding of the full spectrum of signaling pathways affected by this novel class of inhibitors.

References

- 1. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Newly developed MEIS inhibitor selectively blocks MEISHigh prostate cancer growth and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Preclinical Development of Meis-IN-1: A Novel Modulator of Hematopoietic Stem Cell Self-Renewal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Meis (Myeloid ecotropic viral integration site) family of homeodomain transcription factors, particularly MEIS1, have emerged as critical regulators of hematopoietic stem cell (HSC) self-renewal and differentiation.[1] Dysregulation of MEIS1 activity is implicated in various hematological malignancies, making it a compelling therapeutic target.[2][3] This technical guide details the discovery and preclinical development of Meis-IN-1 (also referred to as MEISi-1), a first-in-class small molecule inhibitor of MEIS1.[4] The development of MEISi-1 and its analogue, MEISi-2, represents a significant advancement in the quest for targeted therapies that can modulate HSC activity for regenerative medicine and oncology.

Discovery of MEISi-1 and MEISi-2: An In Silico Approach

The journey to identify MEIS inhibitors began with a sophisticated in silico screening strategy, as small molecule inhibitors of MEIS1 were previously unknown. Researchers leveraged the known crystal structure of the MEIS1 homeodomain and its interaction with its DNA binding motif, "TGACAG," to screen a vast library of over a million druggable small molecules.

The high-throughput virtual screening was conducted using the AutoDock Vina and PaDEL-ADV platforms. The primary objective was to identify compounds that could potentially disrupt the MEIS1-DNA interaction. The screening process was designed to select for putative inhibitors with favorable drug-like properties and no predicted cytotoxicity or cardiotoxicity. This computational approach led to the identification of two promising lead compounds: MEISi-1 and MEISi-2.

Preclinical Development: From In Vitro Validation to In Vivo Efficacy

Following their in silico identification, MEISi-1 and MEISi-2 underwent a rigorous preclinical development program to validate their activity and assess their therapeutic potential.

In Vitro Validation

The initial biological validation of MEISi-1 and MEISi-2 was performed using MEIS-dependent luciferase reporter assays. These assays utilized reporter constructs containing the MEIS binding motif upstream of a luciferase gene. In the presence of active MEIS1, the luciferase gene is transcribed, leading to a measurable light signal. The ability of the inhibitors to suppress this signal serves as a direct measure of their target engagement.

Both MEISi-1 and MEISi-2 demonstrated significant, dose-dependent inhibition of MEIS-luciferase reporter activity, with up to 90% inhibition observed at a concentration of 0.1 µM. This confirmed that the compounds could effectively penetrate cells and inhibit the transcriptional activity of MEIS1.

Ex Vivo Efficacy in Hematopoietic Stem Cells

A key therapeutic hypothesis was that inhibiting MEIS1 could induce the self-renewal and expansion of HSCs. This was tested in ex vivo cultures of both murine and human HSCs.

In murine lineage-negative, Sca-1+, c-Kit+ (LSK) cells, a population enriched for HSCs, treatment with MEISi-1 and MEISi-2 led to a significant expansion of the LSKCD34low HSC population.

Similar effects were observed in human HSC populations. Treatment of human CD34+, CD133+, and ALDHhi cells with the inhibitors resulted in an expansion of these primitive hematopoietic cell populations. These findings provided strong evidence that MEISi-1 and MEISi-2 could effectively modulate the self-renewal of both murine and human HSCs ex vivo.

In Vivo Proof-of-Concept

To assess the in vivo efficacy of the MEIS inhibitors, MEISi-1 and MEISi-2 were administered to mice. The primary endpoint was the effect on the HSC content in the bone marrow.

Following systemic administration, both MEISi-1 and MEISi-2 led to a significant increase in the number of HSCs in the murine bone marrow. This was accompanied by the downregulation of Meis1 and its target genes, providing in vivo evidence of target engagement and the anticipated biological response.

Mechanism of Action: Targeting the MEIS-DNA Interface

The intended mechanism of action for MEISi-1 and MEISi-2 was the direct inhibition of the MEIS1 homeodomain's interaction with DNA. The preclinical studies provided substantial evidence to support this mechanism.

The inhibition of MEIS-dependent luciferase reporters directly demonstrated the disruption of MEIS1's transcriptional activity. Furthermore, the observed downregulation of known MEIS1 target genes, including Hypoxia-Inducible Factor 1-alpha (Hif-1α) and Hypoxia-Inducible Factor 2-alpha (Hif-2α), in both in vitro and in vivo models, further solidified the proposed mechanism. By inhibiting the binding of MEIS1 to the regulatory regions of these genes, MEISi-1 and MEISi-2 effectively block their transcription.

Quantitative Data Summary

While specific IC50, pharmacokinetic, and toxicology data for this compound are not extensively available in the public domain, the following table summarizes the key findings from the initial discovery and preclinical studies.

| Parameter | MEISi-1 | MEISi-2 | Reference |

| Target | MEIS Homeodomain | MEIS Homeodomain | |

| Mechanism of Action | Inhibition of MEIS-DNA interaction | Inhibition of MEIS-DNA interaction | |

| In Vitro Activity | ~90% inhibition of MEIS-luciferase reporter at 0.1 µM | ~90% inhibition of MEIS-luciferase reporter at 0.1 µM | |

| Ex Vivo Effect (Murine) | Expansion of LSKCD34low HSCs | Expansion of LSKCD34low HSCs | |

| Ex Vivo Effect (Human) | Expansion of CD34+, CD133+, and ALDHhi HSCs | Expansion of CD34+, CD133+, and ALDHhi HSCs | |

| In Vivo Effect (Murine) | Increased HSC content in bone marrow | Increased HSC content in bone marrow | |

| Downstream Effects | Downregulation of Meis1, Hif-1α, Hif-2α | Downregulation of Meis1, Hif-1α, Hif-2α |

Experimental Protocols

MEIS-Dependent Luciferase Reporter Assay

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are seeded in 24-well plates and co-transfected with a MEIS-responsive luciferase reporter plasmid, a Renilla luciferase control plasmid, and a MEIS1 expression plasmid using a suitable transfection reagent.

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of MEISi-1, MEISi-2, or vehicle control (DMSO).

-

Luciferase Activity Measurement: After 24-48 hours of incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as a percentage of the vehicle-treated control.

Ex Vivo Murine Hematopoietic Stem Cell Expansion Assay

-

HSC Isolation: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice. Lineage-negative cells are enriched using a lineage cell depletion kit. Subsequently, LSK cells are isolated by fluorescence-activated cell sorting (FACS) based on the expression of c-Kit and Sca-1 and the absence of lineage markers.

-

Cell Culture: Isolated LSK cells are cultured in a serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3L).

-

Compound Treatment: The culture medium is supplemented with various concentrations of MEISi-1, MEISi-2, or vehicle control (DMSO).

-

Expansion Analysis: After 7-10 days of culture, the cells are harvested, counted, and analyzed by FACS for the expression of HSC markers, including LSK and CD34, to determine the expansion of the HSC population.

Visualizations

Conclusion and Future Directions

The discovery and preclinical development of this compound (MEISi-1) and its analogue MEISi-2 represent a landmark achievement in the targeted modulation of hematopoietic stem cell biology. The successful application of a rational, structure-based in silico screening approach has yielded first-in-class inhibitors with demonstrated in vitro and in vivo efficacy. These compounds hold significant promise for applications in regenerative medicine, particularly for the ex vivo expansion of HSCs for transplantation, and as potential therapeutics in hematological malignancies where MEIS1 is overexpressed.

Further development of these inhibitors will require comprehensive pharmacokinetic and toxicology studies to assess their safety profiles. Additionally, lead optimization and structure-activity relationship studies could lead to the development of next-generation MEIS inhibitors with improved potency, selectivity, and drug-like properties. While clinical trials have not yet been initiated, the robust preclinical data provide a strong foundation for the future clinical translation of MEIS inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. MEIS inhibitors reduce the viability of primary leukemia cells and Stem cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Core of Development: A Technical Guide to MEIS Homeodomain Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Myeloid Ectopic Viral Integration Site (MEIS) family of homeodomain transcription factors stands as a pivotal regulatory node in the intricate orchestration of embryonic development.[1][2] These proteins, belonging to the Three Amino Acid Loop Extension (TALE) superclass of homeodomain-containing proteins, are not merely passive players but core components of transcriptional machinery that dictates cell fate, proliferation, and differentiation across a multitude of tissues and organ systems.[3] Their dysregulation is implicated in a range of developmental anomalies and cancers, underscoring their significance as potential therapeutic targets. This technical guide provides an in-depth exploration of the function of MEIS proteins in development, offering a synthesis of current knowledge, quantitative data, detailed experimental methodologies, and visual representations of key molecular interactions and workflows.

Core Functions and Molecular Mechanisms

MEIS proteins primarily function as transcriptional regulators, often in concert with other transcription factors to ensure precise spatiotemporal gene expression.[1] Their molecular activity is multifaceted, encompassing direct DNA binding, the formation of multimeric protein complexes, and the modulation of chromatin structure.

The MEIS-PBX-HOX Ternary Complex: A Cornerstone of Developmental Patterning

A central paradigm in MEIS function is its interaction with PBX (Pre-B-cell leukemia homeobox) and HOX (Homeobox) proteins.[4] MEIS proteins form stable heterodimers with PBX proteins, another class of TALE homeodomain factors. This dimerization is crucial as it often facilitates the nuclear localization of PBX proteins. The MEIS-PBX dimer then acts as a high-affinity DNA-binding platform that cooperatively recruits HOX proteins to specific target gene enhancers. This ternary complex is fundamental to the specificity of HOX protein function in patterning the embryonic body axis and in the development of numerous organs.

dot

Caption: The MEIS-PBX-HOX ternary complex formation and its role in transcriptional regulation.

Independent and Alternative Interactions

While the partnership with PBX and HOX proteins is a major facet of MEIS function, these proteins also exhibit activities independent of this complex. MEIS proteins can directly bind to DNA, recognizing a consensus motif 'TGACAG'. Furthermore, they interact with a growing list of other transcription factors, including PAX6 in neurogenesis, highlighting their versatile role as hubs for transcriptional control.

Roles in Key Developmental Processes

The influence of MEIS proteins permeates a wide array of developmental events, from the formation of the earliest blood cells to the intricate wiring of the nervous system.

Hematopoiesis

MEIS1 is a critical regulator of both primitive and definitive hematopoiesis. It is highly expressed in hematopoietic stem cells (HSCs) and early progenitors, where it plays a crucial role in maintaining their quiescence and self-renewal capacity. Loss of Meis1 in mouse models leads to embryonic lethality due to severe hematopoietic defects, including a lack of megakaryocytes and subsequent hemorrhaging.

Table 1: Relative Expression of Meis1 in Murine Hematopoietic Subsets

| Hematopoietic Subset | Description | Relative Meis1 Expression Level |

| HSC | Hematopoietic Stem Cell (EPCR+CD48-CD45+CD150+) | High |

| CMP | Common Myeloid Progenitor | Low |

| GMP | Granulocyte-Macrophage Progenitor | Low |

| MEP | Megakaryocyte-Erythroid Progenitor | Intermediate |

| MkP | Megakaryocyte Progenitor | High |

| CLP | Common Lymphoid Progenitor | Low |

| Data synthesized from quantitative RT-PCR analysis in purified murine hematopoietic populations. |

Cardiac Development

Both MEIS1 and MEIS2 are essential for normal heart development. They are involved in the regulation of cardiac progenitor cells and the proper formation of cardiac structures. Inactivation of Meis2 in neural crest cells, for instance, leads to defects in the cardiac outflow tract. More recently, MEIS1 has been identified as a key factor in promoting cardiomyocyte cell cycle arrest in the postnatal period, making it a target of interest for cardiac regeneration research.

Neurogenesis

MEIS proteins are instrumental in the development of the central and peripheral nervous systems. They are involved in the proliferation of neural progenitors, cell fate specification, and neuronal differentiation. For example, MEIS2, in cooperation with PAX6, is required for the generation of specific types of interneurons in the adult olfactory bulb.

Craniofacial Development

MEIS2 plays a critical role in the development of the craniofacial skeleton. Conditional knockout of Meis2 in neural crest cells results in severe craniofacial abnormalities, including a defective palate. MEIS2 is thought to establish a "ground state" for osteogenesis in the developing palate by regulating chromatin accessibility and the expression of key osteogenic transcription factors.

Experimental Protocols

The study of MEIS proteins relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) for MEIS Transcription Factors

ChIP is used to identify the genomic regions to which MEIS proteins are bound.

1. Cell Cross-linking and Lysis:

-

Culture cells to 80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells with a suitable lysis buffer containing protease inhibitors.

2. Chromatin Shearing:

-

Resuspend the nuclear pellet in a shearing buffer.

-

Sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with a MEIS-specific antibody or a negative control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

6. Analysis:

-

The purified DNA can be analyzed by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

dot

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP) of MEIS proteins.

Co-immunoprecipitation (Co-IP) for MEIS and PBX Proteins

Co-IP is used to demonstrate the in vivo interaction between MEIS and its binding partners, such as PBX.

1. Cell Lysis:

-

Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Incubate on ice to ensure efficient lysis while preserving protein-protein interactions.

2. Pre-clearing:

-

Centrifuge the lysate to pellet cellular debris.

-

Pre-clear the supernatant by incubating with Protein A/G beads to reduce non-specific binding.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., MEIS1) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

4. Washing:

-

Pellet the beads and wash them several times with Co-IP wash buffer to remove unbound proteins.

5. Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both the "bait" (MEIS1) and the putative "prey" protein (PBX1).

Luciferase Reporter Assay for MEIS Target Gene Validation

This assay is used to determine if a MEIS protein can regulate the transcription of a putative target gene through a specific DNA element.

1. Plasmid Construction:

-

Clone the putative MEIS-responsive enhancer element upstream of a minimal promoter driving the expression of a luciferase reporter gene (e.g., Firefly luciferase).

-

Co-transfect this reporter plasmid into cells along with an expression vector for the MEIS protein of interest and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

2. Cell Transfection and Lysis:

-

Transfect the plasmids into a suitable cell line (e.g., HEK293T).

-

After 24-48 hours, lyse the cells using a passive lysis buffer.

3. Luciferase Activity Measurement:

-

Measure the activity of both Firefly and Renilla luciferases in the cell lysate using a luminometer and a dual-luciferase reporter assay system.

4. Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity in the presence and absence of the MEIS expression vector to determine the effect of the MEIS protein on the enhancer element.

In Situ Hybridization for MEIS mRNA Detection in Mouse Embryos

This technique allows for the visualization of the spatiotemporal expression pattern of MEIS transcripts within the context of the whole embryo or tissue sections.

1. Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe corresponding to the MEIS mRNA of interest.

2. Embryo Preparation:

-

Dissect mouse embryos at the desired developmental stage in ice-cold PBS.

-

Fix the embryos in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Dehydrate the embryos through a graded methanol series and store at -20°C.

3. Hybridization:

-

Rehydrate the embryos and treat with Proteinase K to improve probe penetration.

-

Pre-hybridize the embryos in hybridization buffer.

-

Hybridize with the DIG-labeled probe overnight at 65-70°C.

4. Washing and Antibody Incubation:

-

Perform stringent washes to remove unbound probe.

-

Block non-specific antibody binding sites.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

5. Signal Detection:

-

Wash to remove excess antibody.

-

Develop the color reaction using NBT/BCIP as a substrate for AP. The location of MEIS mRNA will be visualized as a purple precipitate.

6. Imaging:

-

Image the stained embryos using a stereomicroscope.

Conclusion and Future Directions

MEIS homeodomain proteins are indispensable regulators of a vast array of developmental processes. Their ability to form intricate transcriptional complexes, particularly with PBX and HOX proteins, provides a molecular basis for the precise control of gene expression that underpins the formation of complex tissues and organs. The methodologies outlined in this guide provide a robust framework for the continued investigation of MEIS protein function.

Future research will likely focus on several key areas. A deeper understanding of the context-dependent protein-protein interactions of MEIS proteins beyond the classical ternary complex will be crucial. Quantitative proteomic approaches will be invaluable in identifying novel interacting partners in different developmental contexts. Furthermore, elucidating the role of post-translational modifications in regulating MEIS activity will provide another layer of understanding of their function. From a translational perspective, the development of small molecule inhibitors or activators of MEIS protein function holds promise for therapeutic interventions in developmental disorders and cancer. As our knowledge of the intricate regulatory networks governed by MEIS proteins expands, so too will our ability to harness this knowledge for the advancement of regenerative medicine and the treatment of human disease.

References

- 1. MEIS transcription factors in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two-Color In Situ Hybridization of Whole-Mount Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transcriptional regulator MEIS2 sets up the ground state for palatal osteogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating MEIS1 Function: A Technical Guide to Chemical Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid Ectopic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor critical in normal development and oncogenesis, particularly in acute myeloid leukemia (AML). Its multifaceted role in regulating cell proliferation, differentiation, and stem cell self-renewal has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of MEIS1, its associated signaling pathways, and the chemical inhibitors used to probe its activity. We present detailed experimental protocols for key assays, quantitative data on inhibitor efficacy, and visual representations of molecular interactions and experimental workflows to equip researchers with the necessary tools to investigate MEIS1 function and develop novel therapeutic strategies.

Introduction to MEIS1 Function

MEIS1 is a member of the Three Amino Acid Loop Extension (TALE) family of homeodomain transcription factors. It plays a pivotal role in hematopoiesis, neurogenesis, and organogenesis.[1][2] MEIS1 rarely acts alone; it primarily functions as a cofactor, forming heterodimeric or trimeric complexes with other transcription factors, most notably from the PBX and HOX families, to regulate the expression of target genes.[3][4]

The function of MEIS1 is highly context-dependent, acting as either an oncogene or a tumor suppressor in different cellular environments.[5] In hematological malignancies, particularly MLL-rearranged AML, MEIS1 is a key driver of leukemogenesis, promoting cell proliferation and blocking differentiation. Conversely, in some solid tumors like non-small cell lung cancer, MEIS1 has been shown to have a tumor-suppressive role.

MEIS1 Signaling Pathways

MEIS1 is implicated in several critical signaling pathways that control cell fate and behavior. Its interaction with other transcription factors allows it to influence a wide array of downstream targets.

A key pathway involves the upregulation of FMS-like tyrosine kinase 3 (FLT3) in conjunction with HOXA9 and PBX proteins, which promotes leukemic transformation through increased MAPK phosphorylation. MEIS1 also plays a role in the cellular response to hypoxia by transcriptionally regulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α. Furthermore, MEIS1 has been shown to promote leukemogenesis and leukemic cell homing through the transactivation of synaptotagmin-like 1 (SYTL1) and subsequent enhancement of CXCL12/CXCR4 signaling.

dot

Caption: Simplified MEIS1 signaling pathways in leukemia.

Chemical Inhibitors of MEIS1

The investigation of MEIS1 function has been significantly advanced by the development of chemical inhibitors. These can be broadly categorized as direct and indirect inhibitors.

Direct Inhibitors: These small molecules are designed to directly bind to the MEIS1 protein, typically targeting its DNA-binding homeodomain, thereby preventing it from regulating its target genes.

-

MEISi-1 and MEISi-2: Identified through high-throughput in silico screening, these compounds have been shown to inhibit the transcriptional activity of MEIS1. They have been demonstrated to induce the expansion of hematopoietic stem cells ex vivo.

Indirect Inhibitors: These compounds target proteins or pathways that regulate the expression or activity of MEIS1.

-

Menin-MLL Inhibitors (e.g., MI-2, MI-503): These inhibitors disrupt the interaction between Menin and MLL fusion proteins, which are responsible for the aberrant expression of MEIS1 in MLL-rearranged leukemias. This leads to a downstream reduction in MEIS1 levels.

-

DOT1L Inhibitors: Inhibition of the histone methyltransferase DOT1L has been shown to decrease the expression of MEIS1.

-

Other Small Molecules: A variety of other compounds, including the proton pump inhibitor rabeprazole and the antihistamine terfenadine, have been reported to downregulate MEIS1 expression.

dot

Caption: Mechanisms of action for direct and indirect MEIS1 inhibitors.

Quantitative Data on Inhibitor Efficacy

The potency of MEIS1 inhibitors has been evaluated in various in vitro assays. The following tables summarize key quantitative data for some of the most studied inhibitors.

| Inhibitor | Assay Type | Cell Line/System | Concentration/Value | Effect | Reference |

| MEISi-1 | Luciferase Reporter | HEK293T | 0.1 µM | Up to 90% inhibition of MEIS-luciferase activity | |

| MEISi-2 | Luciferase Reporter | HEK293T | 0.1 µM | Up to 90% inhibition of MEIS-luciferase activity | |

| MI-2 | Cell Viability (GI50) | MV4;11 | 9.5 µM | 50% growth inhibition | |

| Cell Viability (GI50) | KOPN-8 | 7.2 µM | 50% growth inhibition | ||

| Cell Viability (GI50) | ML-2 | 8.7 µM | 50% growth inhibition | ||

| MI-503 | Cell Viability (GI50) | MLL-AF9 murine BMCs | 0.22 µM | 50% growth inhibition after 7 days | |

| Cell Viability (GI50) | MV4;11 | 250 - 570 nM range | 50% growth inhibition | ||

| Cell Viability (GI50) | MOLM-13 | 250 - 570 nM range | 50% growth inhibition | ||

| Cell Viability (GI50) | KOPN-8 | 250 - 570 nM range | 50% growth inhibition | ||

| Cell Viability (GI50) | SEM | 250 - 570 nM range | 50% growth inhibition |

| Inhibitor | Assay Type | Cell Line | Gene Target | Effect | Reference |

| MI-503 | qRT-PCR | MLL-AF9 BMCs | Hoxa9 | Markedly reduced expression | |

| qRT-PCR | MLL-AF9 BMCs | Meis1 | Markedly reduced expression | ||

| MEISi-1 | qRT-PCR | Hematopoietic cells | Hif-1α | Downregulated expression | |

| qRT-PCR | Hematopoietic cells | Hif-2α | Downregulated expression | ||

| MEISi-2 | qRT-PCR | Hematopoietic cells | Hif-1α | Downregulated expression | |

| qRT-PCR | Hematopoietic cells | Hif-2α | Downregulated expression | ||

| SYC-522 (DOT1L Inhibitor) | qRT-PCR | MV4-11 & MOLM13 | HOXA9 & MEIS1 | >50% decrease in expression |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of MEIS1 function using chemical inhibitors. Below are protocols for key experiments.

dot

Caption: General experimental workflow for studying MEIS1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., leukemia cell lines)

-

Complete culture medium

-

MEIS1 inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the MEIS1 inhibitor in culture medium.

-

Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved, mixing gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) from the dose-response curve.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This method is used to quantify the expression levels of MEIS1 and its target genes following inhibitor treatment.

Materials:

-

Treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for MEIS1 and target genes (e.g., HOXA9, FLT3, HIF-1α) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Treat cells with the MEIS1 inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protein-Protein Interaction Assay (Co-Immunoprecipitation - Co-IP)

Co-IP is used to determine if a MEIS1 inhibitor disrupts the interaction between MEIS1 and its binding partners, such as HOXA9 or PBX1.

Materials:

-

Treated and control cells

-

Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the bait protein (e.g., anti-MEIS1 or anti-HOXA9)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Lyse treated and control cells with cold Co-IP lysis buffer.

-

Pre-clear the cell lysates by incubating with Protein A/G beads and a control IgG to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected interacting protein (e.g., anti-HOXA9 if MEIS1 was the bait).

Conclusion

The study of MEIS1 function is a rapidly evolving field with significant implications for cancer biology and regenerative medicine. The chemical inhibitors discussed in this guide provide powerful tools to dissect the complex roles of MEIS1 in various cellular processes. By employing the detailed experimental protocols and leveraging the quantitative data presented, researchers can further elucidate the mechanisms of MEIS1 action and contribute to the development of novel therapeutic strategies targeting this critical transcription factor. Future work should focus on the development of more potent and specific direct MEIS1 inhibitors and their evaluation in preclinical and clinical settings.

References

Core Concept: Meis1 as a Brake on Cardiomyocyte Proliferation

An In-Depth Technical Guide to Meis-IN-1 for Cardiac Regeneration Research